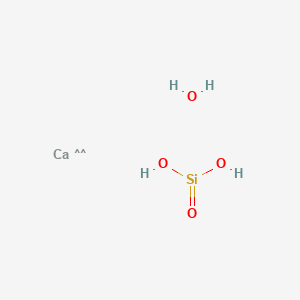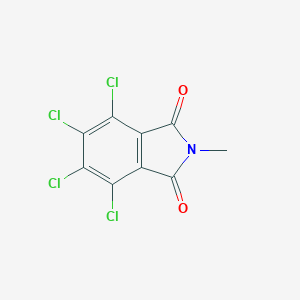
Phosphoadenosine diphosphoribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoadenosine diphosphoribose, also known as ADP-ribose or ADPR, is a molecule that plays a crucial role in various biological processes. It is synthesized from NAD+ and is involved in processes such as DNA repair, calcium signaling, and cell death.
Mécanisme D'action
Phosphoadenosine diphosphoribose acts as a signaling molecule by binding to specific proteins and modulating their activity. It can also act as a substrate for enzymes that remove or add Phosphoadenosine diphosphoribose moieties to target proteins. ADP-ribosylation can either activate or inhibit the target protein, depending on the specific amino acid residue that is modified and the context in which it occurs.
Effets Biochimiques Et Physiologiques
Phosphoadenosine diphosphoribose has diverse biochemical and physiological effects, depending on the target protein and the cellular context. It can regulate DNA repair, chromatin remodeling, transcriptional regulation, calcium signaling, and cell death pathways. ADP-ribosylation can also modulate protein-protein interactions, protein stability, and protein localization.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphoadenosine diphosphoribose is a versatile tool for studying various cellular processes and pathways. It can be used to modify specific proteins and study their function. Phosphoadenosine diphosphoribose can also be used to investigate the effects of ADP-ribosylation on protein activity and localization. However, ADP-ribosylation is a complex process that requires specific enzymes and substrates, and it can be challenging to study in vivo.
Orientations Futures
There are several future directions for research on Phosphoadenosine diphosphoribose. One area of interest is the development of novel inhibitors of ADP-ribosyltransferases for therapeutic interventions. Another area of interest is the identification of novel targets of ADP-ribosylation and the characterization of their function. Additionally, the role of Phosphoadenosine diphosphoribose in various diseases, including cancer and neurodegenerative disorders, warrants further investigation. Finally, the development of new techniques for studying ADP-ribosylation in vivo will be essential for advancing our understanding of this complex process.
Méthodes De Synthèse
Phosphoadenosine diphosphoribose is synthesized from NAD+ by the enzyme ADP-ribosyltransferase. This enzyme transfers the Phosphoadenosine diphosphoribose moiety from NAD+ to a specific amino acid residue on a target protein, resulting in the formation of ADP-ribosylated protein. This process is known as ADP-ribosylation and is a post-translational modification that regulates various cellular processes.
Applications De Recherche Scientifique
Phosphoadenosine diphosphoribose has been extensively studied in the field of molecular biology and has been found to play a crucial role in DNA repair, chromatin remodeling, and transcriptional regulation. It is also involved in calcium signaling and cell death pathways. Phosphoadenosine diphosphoribose has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, it is a potential target for therapeutic interventions.
Propriétés
Numéro CAS |
13552-81-3 |
|---|---|
Nom du produit |
Phosphoadenosine diphosphoribose |
Formule moléculaire |
C15H24N5O17P3 |
Poids moléculaire |
639.3 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |
Clé InChI |
FZPAWXODDIKLFB-TYASJMOZSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |
Synonymes |
2'-P-5'-ADP-ribose adenosine 2'-monophospho- 5'-diphosphoribose phospho-ADP ribose phosphoadenosine diphosphoribose phosphoadenosine diphosphoribose, (beta-D-ribofuranose)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



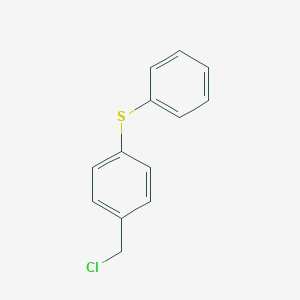
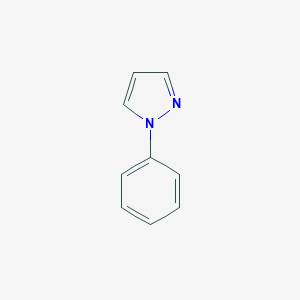
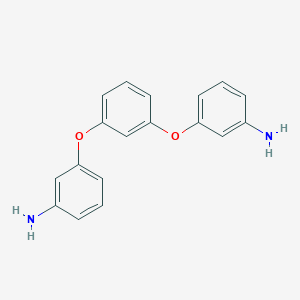
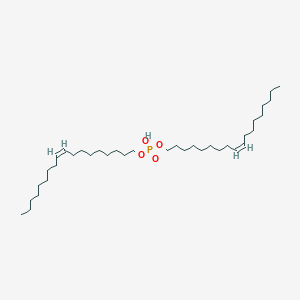
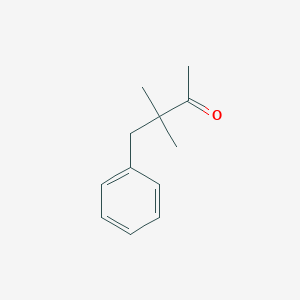
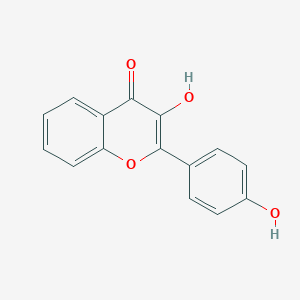
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
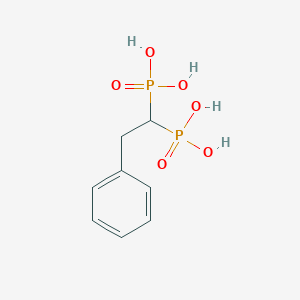
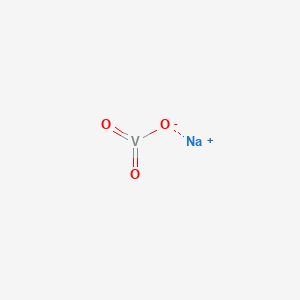
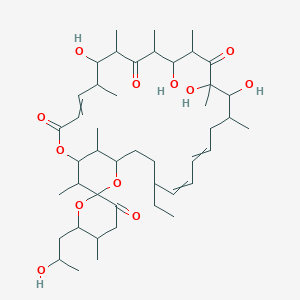
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
